molecular formula C5H4O4 B13732365 2-hydroxy-4-oxocyclobutene-1-carboxylic acid

2-hydroxy-4-oxocyclobutene-1-carboxylic acid

Cat. No.: B13732365
M. Wt: 128.08 g/mol
InChI Key: OBQWRBLRZDXOLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid is a unique organic compound characterized by its four-membered cyclobutene ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of the corresponding ester using an acidic medium, such as a 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method ensures the formation of the desired carboxylic acid with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis of esters or other suitable precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-4-oxocyclobutene-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-4-hydroxycyclobutene-1-carboxylic acid.

    Substitution: Formation of 2-chloro-4-oxocyclobutene-1-carboxylic acid or similar derivatives.

Scientific Research Applications

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

2-hydroxy-4-oxocyclobutene-1-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9)

InChI Key

OBQWRBLRZDXOLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C1=O)C(=O)O)O

Origin of Product

United States

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